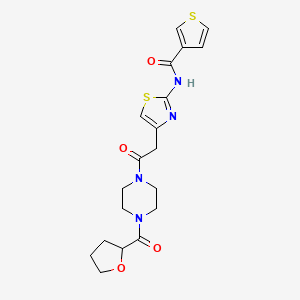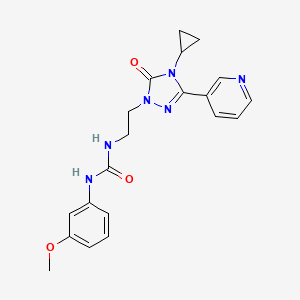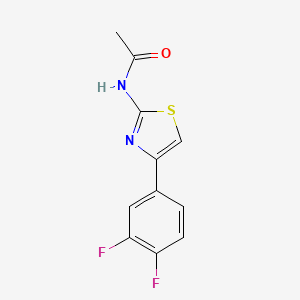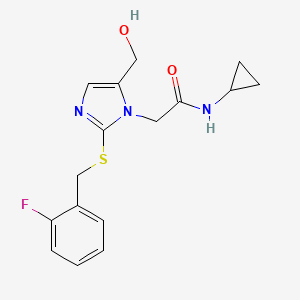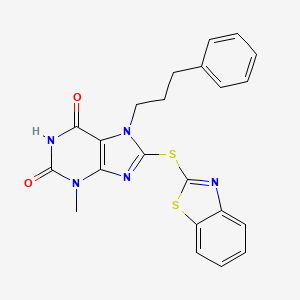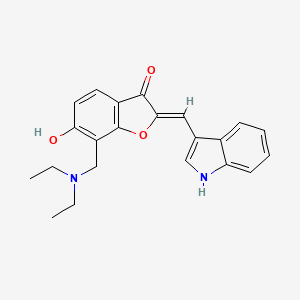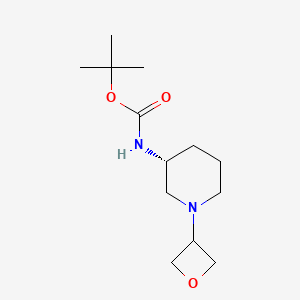![molecular formula C29H30ClN3O3 B2372058 N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 865655-62-5](/img/structure/B2372058.png)
N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : A study synthesized a series of compounds related to your compound of interest, demonstrating anticonvulsant activities. The research found a positive correlation between protein inhibition and experimental data, indicating potential for further research in anticonvulsive therapies (El Kayal et al., 2019).
Cyclization of Derivatives : Another research focused on the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines by cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, which are structurally related to your compound. This study contributes to the understanding of chemical properties and reactions of such compounds (Maslivets et al., 2017).
Anticancer and Docking Studies : A novel synthesis approach for compounds similar to your interest was explored, with screening for cytotoxicity against various cancer cell lines. The study included in silico molecular docking studies, validating the anticancer activity of these compounds (Soda et al., 2022).
Crystal Structure and DFT Study : Research was conducted on an organic intermediate closely related to your compound. The study involved analyzing the structure using various spectroscopic methods and comparing the crystal structure with DFT calculations (Deng et al., 2021).
Antiplasmodial and Antiviral Activities : A study reported on derivatives of 7-chloro-4-aminoquinoline, structurally related to your compound, evaluating their potential as anti-malarial and anti-viral agents, showing promise against malaria, influenza A virus, and SARS-CoV-2 (Mizuta et al., 2023).
Antitumor Agents : Another research synthesized novel compounds, including those structurally similar to your compound, and evaluated their antitumor activity against human cell lines, offering insights into potential cancer treatments (Al-Romaizan et al., 2019).
Supramolecular Features Study : A study examined the molecular structures of isomeric compounds related to your compound, focusing on their crystal structures and interactions. This research enhances understanding of the molecular characteristics of such compounds (Mandal & Patel, 2018).
Corrosion Inhibition Study : Research explored the use of quinazoline derivatives, similar to your compound, as corrosion inhibitors. This highlights an industrial application beyond medicinal uses (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O3/c1-19-15-20(2)24(21(3)16-19)18-33-26-12-7-5-10-23(26)28(35)32(29(33)36)14-8-13-27(34)31-17-22-9-4-6-11-25(22)30/h4-7,9-12,15-16H,8,13-14,17-18H2,1-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGDNQUDRBUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)
